3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine
Description
3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethoxy group at position 3 and a 3-(trifluoromethyl)phenyl group at position 1 (Figure 1). The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes .
Properties
CAS No. |
34580-75-1 |
|---|---|
Molecular Formula |
C15H12F3N3O |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
3-ethoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H12F3N3O/c1-2-22-14-12-7-4-8-19-13(12)21(20-14)11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3 |
InChI Key |
FCCSJNWKHDILGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Patent CN105801574A
A key documented method for preparing related 1H-pyrazolo[3,4-b]pyridine compounds, which can be adapted for the target molecule, is described in Chinese patent CN105801574A. The process involves:
- Starting Material: 2-chloro-3-pyridinecarboxaldehyde.
- Solvent: Dimethylformamide (DMF).
- Catalyst: Hydroxylamine hydrochloride (oxammonium hydrochloride).
- Base: Triethylamine.
- Conditions: Heating at 60 °C for 6–8 hours.
The reaction proceeds via a ring-closing mechanism where the aldehyde group reacts with hydrazine derivatives to form the pyrazole ring fused to the pyridine ring, yielding the pyrazolo[3,4-b]pyridine core.
| Experiment | Oxammonium Hydrochloride (g) | Reaction Time (hours) | Product Yield (%) |
|---|---|---|---|
| 1 | 10 (1:1 molar ratio) | 6 | 43 |
| 2 | 50 (5:1 molar ratio) | 8 | 71 |
| 3 | 25 (2.5:1 molar ratio) | 8 | 85 |
The highest yield (85%) was achieved with a 2.5:1 molar ratio of hydroxylamine hydrochloride to the aldehyde starting material, under mild conditions, demonstrating the method's efficiency and suitability for scale-up.
- Mild reaction conditions.
- High chemical yield.
- Simple post-reaction processing.
- Environmentally friendly and industrially scalable.
This method provides a robust foundation for synthesizing the pyrazolo[3,4-b]pyridine scaffold, which can be further functionalized to incorporate the ethoxy and trifluoromethyl-substituted m-tolyl groups.
Incorporation of the Ethoxy and Trifluoromethyl-m-tolyl Substituents
The specific compound 3-ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine features:
- An ethoxy group at position 3 on the pyrazolo ring.
- A 3-(trifluoromethyl)phenyl substituent at position 1.
According to synthesis insights from VulcanChem and PubChem data, the introduction of these groups typically involves:
- Electrophilic substitution or nucleophilic aromatic substitution to attach the trifluoromethyl-substituted m-tolyl group to the nitrogen at position 1 of the pyrazolo ring.
- Alkylation or etherification to install the ethoxy group at position 3.
The electron-withdrawing trifluoromethyl group on the aromatic ring enhances the compound's stability and biological activity by increasing lipophilicity and influencing binding affinity in biological systems.
The synthetic approach often involves:
- Preparing a pyrazolo[3,4-b]pyridine core with reactive sites.
- Reacting with ethylating agents (e.g., ethyl bromide or ethyl tosylate) to introduce the ethoxy substituent.
- Coupling with trifluoromethyl-substituted aryl halides via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) to attach the m-tolyl moiety.
These steps require careful control of reaction conditions to avoid side reactions and to achieve high regioselectivity and yield.
Reaction Mechanism Insights
The ring closure forming the pyrazolo[3,4-b]pyridine core proceeds through:
- Initial condensation of hydrazine or hydroxylamine derivatives with the aldehyde group on 2-chloro-3-pyridinecarboxaldehyde.
- Cyclization facilitated by the catalyst and solvent environment.
- Substitution of the chlorine atom may be involved to allow subsequent functionalizations.
The ethoxy group installation typically involves nucleophilic substitution at a suitable electrophilic center on the pyrazolo ring, while the trifluoromethyl-m-tolyl group is introduced via aromatic substitution or cross-coupling reactions.
Summary Table of Preparation Method Parameters
| Parameter | Description/Condition | Remarks |
|---|---|---|
| Starting Material | 2-chloro-3-pyridinecarboxaldehyde | Commercially available, inexpensive |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Catalyst | Hydroxylamine hydrochloride (oxammonium hydrochloride) | Facilitates ring closure |
| Base | Triethylamine | Neutralizes acid byproducts |
| Temperature | 60 °C | Mild heating |
| Reaction Time | 6–8 hours | Monitored by Thin Layer Chromatography (TLC) |
| Yield | Up to 85% | Optimized at 2.5:1 catalyst:aldehyde molar ratio |
| Post-Reaction Processing | Simple filtration and purification | No complex chromatography required at scale |
| Functional Group Installation | Alkylation (ethoxy), aromatic substitution (trifluoromethyl-m-tolyl) | Requires additional steps post core synthesis |
Research Findings and Practical Considerations
- The method described in patent CN105801574A offers a scalable and efficient route to the pyrazolo[3,4-b]pyridine core, which is essential for the synthesis of the target compound.
- The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological profile, necessitating careful synthetic planning to maintain functional group integrity.
- Cross-coupling methodologies are preferred for attaching the trifluoromethyl-substituted aromatic moiety due to their high selectivity and functional group tolerance.
- The ethoxy group introduction is typically achieved via nucleophilic substitution under mild conditions to preserve the heterocyclic framework.
- Analytical techniques such as NMR, mass spectrometry, and chromatography are critical for confirming structure and purity during synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It is known for its diverse applications in medicinal chemistry as a potential therapeutic agent. The compound features a pyrazole ring fused with a pyridine ring, which contributes to its unique chemical properties. The presence of an ethoxy group and a trifluoromethyl-substituted m-tolyl moiety enhances its stability and biological activity. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and bioavailability, which are critical factors in drug design.
Potential Therapeutic Applications
Compounds within the pyrazolo[3,4-b]pyridine class have demonstrated significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research indicates that 3-ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine may exhibit selective inhibition of certain kinases involved in cancer pathways.
Fields of Application
The applications of 3-ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine span various fields:
- Medicinal Chemistry: Pyrazolo[3,4-b]pyridines are potential therapeutic agents.
- Drug Design: The trifluoromethyl group enhances lipophilicity and bioavailability, which are critical factors in drug design.
Interaction and Binding Mechanisms
Interaction studies involving 3-ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine focus on its binding mechanisms with various receptors and enzymes. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate binding affinities and kinetics. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Kinase Inhibition
- APcK110 : This Kit kinase inhibitor (IC₅₀ = 12 nM) highlights the importance of electron-rich substituents (3,5-dimethoxyphenyl) at position 6 and fluorophenyl at position 3 for kinase selectivity .
- FGFR Inhibitors : Replacing the pyrazolo[3,4-b]pyridine core with indazole reduces FGFR1 inhibition by 11-fold, emphasizing the scaffold’s role in maintaining enzymatic potency .
Receptor Binding
- CRF₁ Antagonist (Compound 72): The 3-amino group and aryl substitutions enable potent CRF₁ binding (Ki = 2.9 nM) and suppression of ACTH release (IC₅₀ = 6.8 nM), critical for stress-related disorders .
Anticancer Activity
- MELK Kinase Inhibitors: Derivatives with 3-amino and 5-bromo substitutions show submicromolar activity, suggesting halogenation enhances target engagement .
- Antiproliferative Derivatives : Trifluoromethyl groups (e.g., 4-CF₃ in ) improve cytotoxicity, likely via enhanced membrane permeability and metabolic resistance.
Biological Activity
3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine is a member of the pyrazolo[3,4-b]pyridine family, recognized for its potential therapeutic applications due to its unique chemical structure. The compound features an ethoxy group and a trifluoromethyl-substituted m-tolyl moiety, which enhance its stability and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine is with a molecular weight of approximately 307.093 g/mol . The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and bioavailability, critical factors in drug design.
Pharmacological Activities
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit diverse biological activities including:
- Anticancer Activity : Studies have shown that 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine may selectively inhibit kinases involved in cancer pathways such as BRAF(V600E) and EGFR . This selective inhibition is crucial for developing targeted cancer therapies.
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against various pathogens. The compound may disrupt bacterial cell membranes leading to cell lysis .
Structure-Activity Relationships (SAR)
The biological activity of 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine can be attributed to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Ethoxy Group | Enhances solubility and stability |
| Trifluoromethyl Group | Increases lipophilicity and bioavailability |
| Pyrazole Ring | Facilitates interaction with biological targets |
The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity towards nucleophiles, making it a suitable candidate for further functionalization to optimize biological activity.
Case Studies
Several case studies have investigated the effects of this compound:
- Kinase Inhibition Study : In vitro assays demonstrated that 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine effectively inhibits specific kinases involved in tumor progression. The IC50 values were comparable to established kinase inhibitors.
- Anti-inflammatory Mechanism : A study evaluated the compound's ability to reduce nitric oxide production in LPS-stimulated macrophages. Results indicated a significant reduction in NO levels compared to controls.
- Antimicrobial Testing : The efficacy against bacterial strains was assessed through disk diffusion methods. The compound showed promising antibacterial activity with zones of inhibition comparable to standard antibiotics.
Q & A
Q. What synthetic strategies are effective for constructing the 1H-pyrazolo[3,4-b]pyridine core in 3-ethoxy derivatives?
The synthesis typically involves multi-step protocols starting with intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine (prepared via cyclization of enamine derivatives). Subsequent nucleophilic substitution with ethoxy groups or aryl amines under reflux conditions (e.g., in ethanol or DMF) yields target compounds. Key steps include:
- Cyclization : Using POCl₃ or polyphosphoric acid to form the pyrazolo-pyridine scaffold .
- Substitution : Reacting 4-chloro intermediates with ethoxide or anilines to introduce substituents at position 3 or 4 .
- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures high purity .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrazolo[3,4-b]pyridines?
1D/2D NMR techniques (¹H, ¹³C, COSY, HETCOR, COLOC) are critical for assigning substituent positions and confirming regioselectivity. For example:
- ¹H NMR : Ethoxy groups at position 3 show a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~4.3 ppm for OCH₂) .
- ²J/³J couplings : Correlations in HETCOR spectra differentiate between substituents at positions 4 and 5 .
- DEPT-135 : Identifies quaternary carbons in the heterocyclic core .
Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[3,4-b]pyridine derivatives?
Common assays include:
- Enzymatic inhibition : IC₅₀ determination against kinases (e.g., FGFR1) or alkaline phosphatase (h-TNAP) via fluorescence-based assays .
- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How do substituents at position 3 and 4 influence FGFR1 kinase inhibition?
Modifications at position 3 (e.g., ethoxy) and 4 (e.g., trifluoro-m-tolyl) significantly affect potency and selectivity:
- Electron-withdrawing groups : The α,α,α-trifluoro-m-tolyl moiety enhances binding to the ATP pocket via hydrophobic interactions .
- Ethoxy vs. methoxy : Ethoxy groups improve metabolic stability compared to methoxy, as seen in IC₅₀ shifts (e.g., 0.3 nM vs. >5 μM for N-methylated analogs) .
- Selectivity : Bulky substituents reduce off-target effects (e.g., 1,200-fold selectivity for FGFR1 over VEGFR2) .
Table 1 : FGFR1 Inhibition Data for Selected Derivatives
| Compound | R³ (Position 3) | R⁴ (Position 4) | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
|---|---|---|---|---|
| 4a | Cl | 2,6-Cl₂-3,5-(OMe)₂Ph | 0.3 | 365.9 |
| 9 | OEt | m-CF₃-Ph | 3709.0 | 548.4 |
Q. What mechanistic insights explain the antimalarial activity of 1H-pyrazolo[3,4-b]pyridines?
Derivatives like L87 (ethyl carboxylate analogs) inhibit Plasmodium falciparum by targeting heme detoxification pathways. Key findings:
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridines be achieved?
Chiral Rh(III) catalysts enable asymmetric Friedel-Crafts alkylation/cyclization:
Q. What crystallographic data support the structural stability of substituted pyrazolo[3,4-b]pyridines?
X-ray diffraction of 3,4,6-trimethyl-1-phenyl derivatives reveals:
- Planarity : The pyrazolo-pyridine core is nearly planar (torsion angles <5°) .
- Packing : Intermolecular π-π stacking (3.8 Å) and C-H···N hydrogen bonds stabilize the lattice .
Methodological Considerations
Q. How to address contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HeLa) and enzyme sources (recombinant vs. native proteins) .
- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity, staurosporine for kinase inhibition) .
- Dose-response validation : Repeat IC₅₀ determinations with triplicate technical replicates .
Q. What computational tools predict binding modes of pyrazolo[3,4-b]pyridines to kinase targets?
- Docking studies (AutoDock Vina) : Model interactions with FGFR1’s hinge region (e.g., N(1)-H hydrogen bonding to Ala564) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Key Challenges & Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
